Diethylene glycol diacetate
Overview
Description
Diethylene glycol diacetate is an organic compound with the molecular formula C8H14O5. It is a diacetate ester obtained by the formal condensation of the two hydroxy groups of diethylene glycol with two molecules of acetic acid . This compound is known for its applications in various industrial processes due to its unique chemical properties.
Mechanism of Action
Target of Action
Diethylene glycol diacetate is a derivative of diethylene glycol . It is an acetate ester obtained by the formal condensation of the two hydroxy groups of diethylene glycol with two molecules of acetic acid
Mode of Action
As an ester, it may undergo hydrolysis in biological systems to yield diethylene glycol and acetic acid
Biochemical Pathways
It is known that diethylene glycol, a related compound, is metabolized in the body to toxic metabolites
Pharmacokinetics
It is reasonable to assume that, like other esters, it could be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized (likely through hydrolysis and further oxidation), and excreted .
Result of Action
Diethylene glycol, a related compound, has been associated with toxicity in several organ systems, particularly the kidneys and central nervous system
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
It is known that diethylene glycol, a related compound, is metabolized in the body to produce diglycolic acid (DGA), a nephrotoxic by-product This suggests that Diethylene glycol diacetate may also be metabolized to produce similar by-products, which could interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Diethylene glycol, a related compound, is known to cause renal toxicity, potentially resulting in high morbidity and mortality . The kidney injury in diethylene glycol poisoning is secondary to proximal tubular necrosis caused by its main nephrotoxic by-product, diglycolic acid
Molecular Mechanism
It is known that diethylene glycol is oxidized by alcohol dehydrogenase to 2-hydroxyethoxy acetaldehyde, which is then converted by aldehyde dehydrogenase to 2-hydroxyethoxy acetic acid It is possible that this compound undergoes similar metabolic transformations, leading to interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of diethylene glycol poisoning are dose-dependent
Dosage Effects in Animal Models
It is known that the clinical alterations due to diethylene glycol poisoning are dose-dependent
Metabolic Pathways
It is known that diethylene glycol is metabolized to produce diglycolic acid, a nephrotoxic by-product
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylene glycol diacetate can be synthesized through the esterification of diethylene glycol with acetic acid. The reaction typically involves the use of a catalyst and a water-carrying agent to facilitate the esterification process. The reaction mixture is gradually heated to carry out the esterification in stages, ensuring the complete conversion of reactants to the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the production of high-content ethylene glycol diacetate. The process involves adding acetic acid and ethylene glycol into a reaction kettle, followed by the addition of a catalyst and a water-carrying agent. The mixture undergoes a two-stage esterification reaction, resulting in the separation of ethylene glycol diacetate and this compound .
Chemical Reactions Analysis
Types of Reactions: Diethylene glycol diacetate undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly documented.
Common Reagents and Conditions:
Esterification: Acetic acid, diethylene glycol, catalyst (e.g., sulfuric acid), water-carrying agent (e.g., sec-butyl acetate).
Hydrolysis: Water, acid or base catalyst.
Major Products Formed:
Hydrolysis: Diethylene glycol and acetic acid.
Scientific Research Applications
Diethylene glycol diacetate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of various biological reagents and compounds.
Medicine: Utilized in the formulation of pharmaceutical products due to its solvent properties.
Industry: Applied in the production of polyester fibers and as a coagulating agent.
Comparison with Similar Compounds
- Ethylene glycol diacetate
- Diethylene glycol
- Triethylene glycol
- Propylene glycol diacetate
Comparison: Diethylene glycol diacetate is unique due to its specific ester structure, which imparts distinct chemical properties compared to other similar compounds. For instance, ethylene glycol diacetate has a simpler structure with only one glycol unit, while triethylene glycol contains an additional glycol unit, making it more hydrophilic .
This compound’s balance of hydrophilic and hydrophobic properties makes it particularly useful in applications requiring moderate solubility and reactivity .
Properties
IUPAC Name |
2-(2-acetyloxyethoxy)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-7(9)12-5-3-11-4-6-13-8(2)10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPGILLNMDGSDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879242 | |
Record name | Ethanol, 2,2'-oxybis-, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-68-2 | |
Record name | Diethylene glycol, diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxydiethylene acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-oxybis-, 1,1'-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2,2'-oxybis-, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxydiethylene di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OA65529VT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of diethylene glycol diacetate in various industries?
A1: this compound functions as a cutaneous penetration enhancer, emulsifier, dispersant, and solubilizer. [] These properties make it a valuable component in the pharmaceutical and cosmetic industries. [] For instance, it finds use as a solvent in dyeing processes, particularly for secondary cellulose acetate. []
Q2: Are there any safety concerns associated with this compound?
A2: While considered relatively safe, research has investigated the toxicity of this compound. Studies in rats have evaluated its acute and subacute toxicity through oral, dermal, and inhalatory routes. [] Findings suggest that while it may cause mild skin and mucosal irritation, it exhibits low cumulative toxicity. [] Interestingly, locally produced this compound was found to be less toxic compared to imported triacetin in the same study. []
Q3: What is the significance of the relationship between the solubility of disperse dyes and their suitability for dyeing cellulose acetate?
A3: Research shows a strong correlation between a disperse dye's solubility in specific organic solvents and its effectiveness in dyeing secondary cellulose acetate. [] This relationship is particularly pronounced when using solvents containing a significant water concentration, such as a 20% aqueous solution of this compound. [] This finding highlights the importance of solvent selection in optimizing dyeing processes for cellulose acetate materials.
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